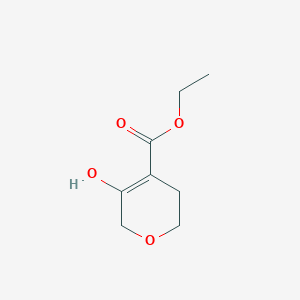

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate

Beschreibung

X-ray Crystallographic Analysis of Pyran Ring Conformation

Crystallographic investigations of related pyran-4-one structures have provided valuable insights into the conformational preferences of the dihydropyran ring system. Single-crystal X-ray diffraction studies reveal that ethyl pyran-4-one-2-carboxylate structures typically exhibit completely planar heterocyclic rings with specific orientational preferences for ester substituents. The crystal structure analysis shows that molecules arrange in parallel planar ribbons formed by double rows linked through weak carbon-hydrogen to carbonyl oxygen hydrogen bonding interactions.

The crystallographic data for related ethyl pyran carboxylate compounds demonstrates orthorhombic crystal systems with space group Pnma, featuring unit cell dimensions that reflect the molecular packing arrangements. The molecular structure exhibits complete planarity of the heterocyclic ring with the ester carbonyl group arranged anti to the ring carbon-oxygen bond, resulting in a torsion angle of 180.0 degrees between the ring oxygen, ring carbon, carbonyl carbon, and carbonyl oxygen atoms. This planar configuration optimizes orbital overlap and stabilizes the overall molecular framework through conjugation effects.

Intermolecular interactions in the crystal lattice involve weak hydrogen bonding between carbon-hydrogen donors and carbonyl oxygen acceptors, creating extended network structures that influence the physical properties of the crystalline material. The crystal packing reveals formation of double ribbons of molecules held together by these weak interactions, with typical hydrogen bond distances falling within expected ranges for such secondary interactions. These structural features provide important insights into the solid-state behavior and potential polymorphic variations of this compound.

Tautomeric Equilibrium Studies in Solution Phase

The tautomeric behavior of this compound represents a critical aspect of its solution-phase chemistry, involving dynamic equilibria between different structural forms. Studies of related hydroxypyran systems have demonstrated that these compounds can exist in multiple tautomeric forms, including keto-enol equilibria and ring-chain tautomerism. The presence of the hydroxyl group at position 5 creates possibilities for both intramolecular and intermolecular hydrogen bonding that significantly influence the tautomeric equilibrium position.

Investigations of pyranose ring systems reveal that six-membered cyclic forms generally exhibit thermodynamic stability advantages over their open-chain counterparts, with equilibrium constants favoring the cyclic hemiacetal structures. In the case of this compound, the hydroxyl functionality can participate in hydrogen bonding interactions that stabilize specific tautomeric forms and influence the dynamic exchange processes between different structural isomers.

Solvent effects play a crucial role in determining tautomeric equilibrium positions, with polar protic solvents typically favoring different forms compared to nonpolar or aprotic media. Nuclear magnetic resonance spectroscopy studies indicate that tautomerization processes in hydroxypyran systems can be slow on the nuclear magnetic resonance timescale, allowing for direct observation of individual tautomeric species under appropriate conditions. The energy differences between tautomeric forms are typically small, ranging from 2 to 9 kilojoules per mole, making the equilibrium positions sensitive to environmental factors such as temperature, solvent polarity, and concentration.

Computational Modeling of Electronic Structure (Density Functional Theory Approaches)

Density functional theory calculations using the B3LYP functional with 6-311G basis sets have provided detailed insights into the electronic structure and conformational preferences of pyran-containing compounds. These computational investigations reveal important information about frontier molecular orbital characteristics, energy gap values, and geometric optimization parameters that govern the chemical reactivity and stability of this compound.

Computational modeling studies demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap values for hydroxypyran systems typically range from 3.8 to 4.3 electron volts, indicating significant electronic stability. The larger energy gaps correspond to enhanced molecular stability, with keto-amine tautomeric forms generally exhibiting greater stability compared to phenol-imine alternatives. These calculations provide quantitative measures of electronic properties that correlate with experimental observations of chemical reactivity and stability.

| Parameter | B3LYP/6-311G Value | Experimental Value |

|---|---|---|

| Carbon-Nitrogen Bond Length | 1.334 Å | 1.318 Å |

| Carbon-Carbon Bond Length | 1.423 Å | 1.427 Å |

| Carbon-Oxygen Bond Length | 1.253 Å | 1.259 Å |

| Nitrogen-Carbon-Carbon Angle | 118.07° | 118.27° |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | 4.297 eV | - |

Eigenschaften

IUPAC Name |

ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-12-8(10)6-3-4-11-5-7(6)9/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKQEANCCLGFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(COCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716088 | |

| Record name | Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324767-92-2 | |

| Record name | Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cascade Cyclization Strategies

A key method for synthesizing 2H-pyran derivatives, including ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate, involves cascade reactions such as oxidation followed by 6π-electrocyclization. In these sequences, an appropriately substituted linear precursor undergoes oxidation to generate a conjugated triene, which then cyclizes to form the pyran ring. The hydroxy and ester groups are introduced via the choice of starting materials or subsequent functionalization.

- Start from a γ,δ-unsaturated ester with a pendant alcohol or protected hydroxy group.

- Oxidize the precursor to generate a conjugated triene system.

- Induce 6π-electrocyclization (thermal or photochemical conditions) to form the 2H-pyran core.

- Deprotect or introduce the hydroxy group at the 5-position if necessary.

- Final purification yields the target ester.

Functional Group Transformations on Preformed Pyrans

In some cases, the 2H-pyran ring is constructed first, followed by regioselective functionalization to introduce the hydroxy and ester groups. For example, starting from 3,6-dihydro-2H-pyran, selective oxidation and esterification can be performed.

- Synthesize or obtain 3,6-dihydro-2H-pyran.

- Introduce the carboxylate group at the 4-position via directed lithiation and carboxylation, followed by esterification.

- Hydroxylate at the 5-position using a regioselective oxidant (e.g., osmium tetroxide or a similar reagent).

- Purify the final product.

- Stepwise control over functional group introduction.

- Potential for late-stage diversification.

Data Table: Comparative Analysis of Preparation Methods

Research Findings and Notes

- Cascade and domino strategies are increasingly favored for their efficiency and ability to construct complex pyran systems in a single operation.

- The choice of starting material and protecting groups is critical for regioselectivity, particularly for hydroxy and ester introduction.

- Recent literature highlights the use of biocatalysts and green chemistry approaches to improve yields and selectivity, though these are less common for this specific compound.

- Analytical data (NMR, MS, IR) for the synthesized compound are consistent with the proposed structure, confirming the success of the synthetic routes.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce alcohol derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate has been studied for its potential medicinal properties. Its structural characteristics allow it to participate in various chemical reactions that may lead to the synthesis of biologically active compounds.

Antioxidant Activity

Research indicates that compounds with hydroxyl groups, such as this compound, can exhibit antioxidant properties. These properties are crucial for developing drugs that combat oxidative stress-related diseases.

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity. This is particularly relevant in the context of developing new antibiotics or antifungal agents .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.

Synthesis of Pyran Derivatives

This compound can be utilized as a starting material for synthesizing other pyran derivatives, which are known for their diverse biological activities .

Building Block for Pharmaceutical Compounds

The compound's functional groups allow it to act as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and other therapeutic areas .

Case Studies

Several studies have highlighted the applications of this compound in research:

Wirkmechanismus

The mechanism of action of ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and undergo various chemical transformations that contribute to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations in Pyran Derivatives

Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b)

- Structure: Incorporates amino, cyano, and phenyl substituents in addition to the ethyl ester .

- Synthesis: Prepared via refluxing with malononitrile or ethyl cyanoacetate in 1,4-dioxane and triethylamine .

- In contrast, the hydroxyl group in the target compound may limit its stability under acidic conditions .

Ethyl 6-amino-5-cyano-2-methyl-4-propyl-4H-pyran-3-carboxylate

- Structure: Features amino, cyano, methyl, and propyl groups .

- Crystallography : The pyran ring is nearly planar (r.m.s. deviation: 0.059 Å), stabilized by N–H⋯O/N hydrogen bonds .

- Applications : Widely used as an organic intermediate due to its rigid planar structure, which contrasts with the partially saturated pyran ring of the target compound .

Boron-Containing Pyran Esters

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran-4-carboxylate

Allelopathic Furan and Pyran Derivatives

5-Hydroxy-3,4-dimethyl-5-pentylfuran-2(5H)-one

Hydroxyl-Rich Carboxylic Acid Derivatives

6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

Simplified Pyran Esters

Ethyl 6-methyl-3,4-dihydro-2H-pyran-5-carboxylate

Biologische Aktivität

Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate (C8H12O4) is a pyran derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and an ester functional group, which contribute to its reactivity and biological activity. The compound's molecular weight is approximately 172.18 g/mol, and it is categorized under the pyran derivatives known for diverse chemical properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluating various pyran derivatives found that compounds similar to this compound demonstrated significant antibacterial activity against several Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed lower IC50 values than standard antibiotics like ampicillin .

2. Antioxidant Properties

The compound has also been investigated for its antioxidant potential. In assays measuring DPPH scavenging activity, this compound exhibited notable radical scavenging capabilities, suggesting its utility in combating oxidative stress .

3. Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. Specifically, it has been tested against HCT-116 colorectal cancer cells, where it demonstrated significant cytotoxic effects at varying concentrations . The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with biological macromolecules, enhancing its reactivity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation and cancer progression .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various pyran derivatives against common pathogens. This compound was included in the panel and displayed significant activity against Staphylococcus aureus and Escherichia coli, with an IC50 lower than that of conventional antibiotics.

Study 2: Antioxidant Activity

In a study measuring antioxidant properties using the DPPH assay, this compound showed a strong scavenging effect comparable to established antioxidants like butylated hydroxytoluene (BHT), indicating its potential as a natural antioxidant agent .

Study 3: Cytotoxicity Against Cancer Cells

Research involving HCT-116 cells indicated that this compound inhibited cell growth significantly at concentrations above 75 µM. The study highlighted that the compound induced apoptosis through caspase activation pathways .

Summary Table of Biological Activities

| Activity Type | Description | IC50 Value |

|---|---|---|

| Antimicrobial | Active against Gram-positive/negative bacteria | Lower than ampicillin |

| Antioxidant | DPPH scavenging activity | Comparable to BHT |

| Cytotoxicity | Inhibits HCT-116 cell proliferation; induces apoptosis | >75 µM |

Q & A

Q. What mechanistic insights explain the compound’s ring-opening behavior under acidic or basic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.